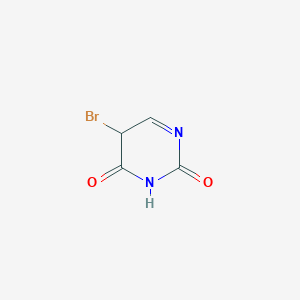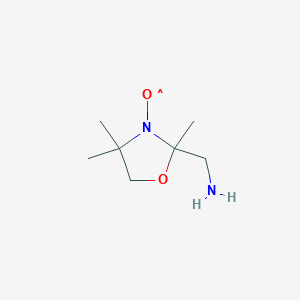
(2,4,4-Trimethyl-3-(l1-oxidaneyl)oxazolidin-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4,4-Trimethyl-3-(l1-oxidaneyl)oxazolidin-2-yl)methanamine is an organic compound belonging to the class of oxazolidines Oxazolidines are characterized by a five-membered ring containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,4-Trimethyl-3-(l1-oxidaneyl)oxazolidin-2-yl)methanamine typically involves the reaction of appropriate amines with aldehydes or ketones in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the formation of the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures the removal of any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(2,4,4-Trimethyl-3-(l1-oxidaneyl)oxazolidin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include oxazolidinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2,4,4-Trimethyl-3-(l1-oxidaneyl)oxazolidin-2-yl)methanamine is used as a chiral auxiliary in stereoselective transformations. Its unique structure allows for the formation of enantiomerically pure compounds, which are essential in the synthesis of pharmaceuticals and other fine chemicals.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with various biomolecules makes it a valuable tool in biochemical studies.
Medicine
In medicine, derivatives of this compound are being explored for their antibacterial and antifungal properties. The oxazolidine ring is a key structural motif in several clinically important drugs, making this compound a promising candidate for drug development.
Industry
Industrially, this compound is used in the production of polymers and resins. Its ability to act as a cross-linking agent enhances the mechanical properties of these materials, making them suitable for various applications, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of (2,4,4-Trimethyl-3-(l1-oxidaneyl)oxazolidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of their biological functions. The pathways involved often include the modulation of enzyme activity and interference with cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4-Trimethyl-1,3-dioxolane: Another five-membered ring compound with similar structural features.
2,4,4-Trimethyl-1,3-oxazolidine: A closely related compound with slight variations in its chemical structure.
Uniqueness
(2,4,4-Trimethyl-3-(l1-oxidaneyl)oxazolidin-2-yl)methanamine stands out due to its specific functional groups and the presence of the oxazolidine ring. These features confer unique chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H15N2O2 |
|---|---|
Molekulargewicht |
159.21 g/mol |
InChI |
InChI=1S/C7H15N2O2/c1-6(2)5-11-7(3,4-8)9(6)10/h4-5,8H2,1-3H3 |
InChI-Schlüssel |
RMWSDEGPLPDGED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(N1[O])(C)CN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


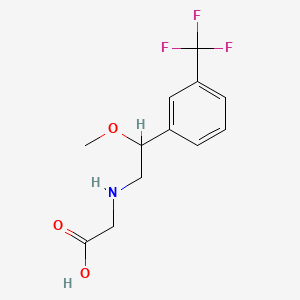

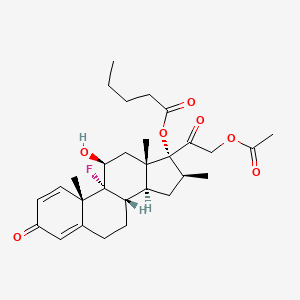
![Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-](/img/structure/B13412715.png)
![4-[[(6S)-6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B13412721.png)
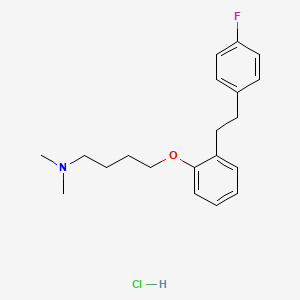
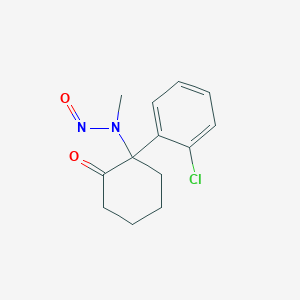
![5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B13412730.png)
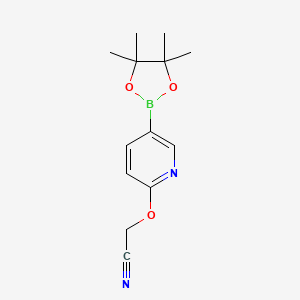
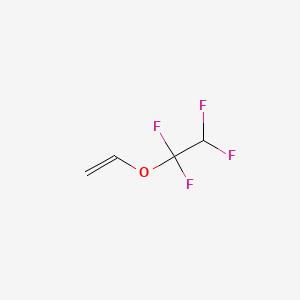
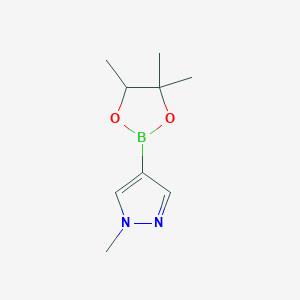
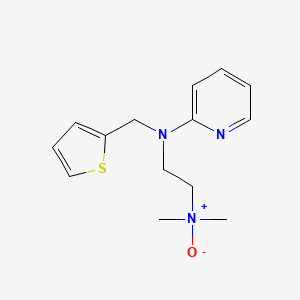
![Phenol, 2-[1-[N-acetoxyimino]ethyl]-](/img/structure/B13412760.png)
